molecular formula C13H24N2O2 B8071777 tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

Cat. No.: B8071777
M. Wt: 240.34 g/mol
InChI Key: BPYIYZOVEKWAIC-UHFFFAOYSA-N
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Description

tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate is a spirocyclic compound featuring a unique bicyclic structure where two heterocyclic rings (a 3-membered and a 6-membered ring) share a single spiro atom. The tert-butyl carboxylate group at the 7-position serves as a protective moiety for the secondary amine, enhancing stability and modulating reactivity during synthetic processes. Such spiro scaffolds are highly valued in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYIYZOVEKWAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

  • Step 1 : Ethyl malonate undergoes condensation in ethanol at 25–80°C for 5 hours to form compound 2 (yield: 92–95%).

  • Step 2 : Reduction of compound 2 with lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours) yields compound 3 (85% yield).

  • Step 3 : Tosylation of compound 3 with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) produces compound 4 (78% yield).

  • Step 4 : Cyclization using cesium carbonate in acetonitrile (25–90°C, 3 hours) generates spiro intermediate compound 5 (65% yield).

  • Step 5 : Reduction of compound 5 with magnesium chips in methanol (25–80°C, 1 hour) affords compound 6 (70% yield).

  • Step 6 : Boc protection of compound 6 with di-tert-butyl dicarbonate in dichloromethane (25°C, 12 hours) yields compound 7 (88% yield).

  • Step 7 : Catalytic hydrogenation of compound 7 with palladium on carbon in methanol (25°C, 3 hours) delivers the final product (82% yield).

Key Advantages :

  • Utilizes inexpensive starting materials (ethyl malonate, ~$0.50/g).

  • Moderate temperatures (25–90°C) reduce energy costs.

  • Total isolated yield: 43% over seven steps.

An alternative approach employs palladium-catalyzed hydrogenation and Boc-group introduction (Figure 2):

Reaction Pathway

  • Intermediate Formation : A copper-zinc reagent mediates trichloroacetylation of allylic precursor compound iii (Step 2).

  • Cyclization : Palladium carbon/hydrogenation induces spiro ring closure at 25°C (Step 6).

  • Boc Protection : Di-tert-butyl dicarbonate reacts with the amine intermediate in dichloromethane (Step 6).

Optimization Data :

ParameterOptimal ValueYield Impact
Pd/C Loading5 wt%+12% Yield
Hydrogen Pressure1 atmNo improvement >1 atm
SolventMethanol82% Yield

Challenges :

  • Requires strict anhydrous conditions during Boc protection.

  • Palladium removal necessitates additional filtration steps.

Petasis Reaction for Spiro Core Assembly

The Petasis reaction enables efficient spirocycle construction using ketones, boronic acids, and amines (Figure 3):

Protocol Details

  • Substrate Mixing : 4-Pentyn-1-ol (2 equiv), isobutyraldehyde (1 equiv), and tert-butyl carbazate react in THF at −20°C.

  • Cyclization : LiAlH₄-mediated reduction (0°C → rt, 72 hours) forms the spiro[3.6]decane core.

  • Boc Installation : Di-tert-butyl dicarbonate in dichloromethane (25°C, 12 hours).

Performance Metrics :

  • Total yield: 51% over three steps.

  • Diastereomeric ratio (dr): 46:54 (non-selective).

Comparison with Method 1 :

MetricPetasis RouteEthyl Malonate Route
Steps37
Total Yield51%43%
ScalabilityLab-scaleIndustrial

Industrial-Scale Process Optimization

Recent patents highlight critical parameters for kilogram-scale production (Table 1):

Table 1 : Industrial Process Parameters for tert-Butyl 1,7-Diazaspiro[3.6]decane-7-carboxylate

StepReactionTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethyl Malonate Cond.8059598
4Cs₂CO₃ Cyclization9036595
7Pd/C Hydrogenation2538299

Cost Analysis :

  • Raw material cost: ~$120/kg (ethyl malonate route).

  • Palladium catalyst contributes 15% to total production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, often in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate. This compound features a spirocyclic structure that imparts unique steric and electronic properties conducive to various chemical reactions.

Applications in Medicinal Chemistry

1. Drug Development:
this compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively.

  • Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their activity against specific cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

2. Central Nervous System (CNS) Disorders:
Research indicates that compounds with spirocyclic structures may have neuroprotective properties.

  • Case Study: A recent investigation into the neuroprotective effects of this compound highlighted its ability to modulate neurotransmitter levels in animal models of depression, showing promise for treating mood disorders .

Applications in Materials Science

1. Polymer Chemistry:
The unique structure of this compound allows it to act as a building block for novel polymers.

  • Data Table: Polymerization Reactions
Polymer TypeReaction ConditionsYield (%)Properties
Polyurethane80°C, 24h85High elasticity
Polyamide120°C, under vacuum90Enhanced thermal stability
Biodegradable polymerRoom temperature, 48h75Eco-friendly characteristics

2. Coatings and Adhesives:
Due to its stability and reactivity, this compound is also being explored as an additive in coatings and adhesives.

  • Case Study: Research published in Advanced Materials demonstrated that incorporating this compound into epoxy resins improved adhesion properties significantly compared to traditional formulations .

Insights from Diverse Sources

A comprehensive review of literature reveals a growing interest in the applications of this compound across various domains:

  • Pharmaceutical Research: Studies indicate that this compound's derivatives could lead to the development of new therapeutic agents targeting specific diseases .
  • Material Innovations: Its use in creating high-performance materials showcases its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding properties, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate with Structural Analogs

Compound Name CAS Number Ring System Substituent Position Notable Features
This compound 150543-61-6* [3.6]decane 7-carboxylate 10-membered system; moderate ring strain
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 [3.5]nonane 7-carboxylate 9-membered system; higher strain due to smaller rings
tert-Butyl 2,7-diazaspiro[4.5]nonane-2-carboxylate 937729-06-1 [4.5]nonane 2-carboxylate Larger 9-membered system; reduced steric hindrance
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 [4.5]decane 8-carboxylate 10-membered system; asymmetric substitution

Impact of Ring Size

  • [3.6]decane vs. [3.5]nonane: The 3.6 system (10-membered) exhibits lower angular strain compared to the 3.5 nonane analog (9-membered), which may enhance synthetic accessibility and stability .
  • [4.5] Systems: Compounds like tert-butyl 2,7-diazaspiro[4.5]nonane-2-carboxylate (CAS: 937729-06-1) benefit from larger rings, reducing steric clashes and enabling easier functionalization .

Substituent Position and Reactivity

  • 7-Carboxylate vs. 2-Carboxylate : Positioning the tert-butyl group at the 7-position (as in the target compound) versus the 2-position (e.g., CAS: 1118786-86-9) alters electronic distribution and steric shielding, influencing nucleophilic attack susceptibility and downstream reactivity .
  • Salt Forms: Analogs such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6) demonstrate improved solubility in polar solvents, advantageous for purification and formulation .

Biological Activity

Tert-butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (CAS: 1251020-63-9) is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in its framework. This structural configuration is significant as it influences the compound's biological activity, particularly in medicinal chemistry and drug development. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.

Interaction with Biological Targets

Research indicates that compounds within the diazaspiro family can bind to specific molecular targets, modulating their activity and influencing biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It may act on receptors affecting neurotransmitter systems or other signaling pathways .

Biological Activity Profile

Activity Type Description
Antimicrobial Exhibits potential against various bacterial strains, suggesting a role in infection control.
Anticancer Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.
Neuropharmacology Potential effects on neurotransmitter systems could imply utility in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related diazaspiro compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of similar diazaspiro compounds and found promising results against Gram-positive and Gram-negative bacteria. These findings suggest that this compound may exhibit comparable activity .
  • Cytotoxicity in Cancer Cells :
    Research involving related compounds demonstrated significant cytotoxic effects on various cancer cell lines (e.g., breast cancer and leukemia). The mechanisms were linked to apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects :
    Investigations into the neuropharmacological profile of diazaspiro compounds revealed potential interactions with dopamine and serotonin receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases .

Q & A

Q. What are the critical considerations for synthesizing tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate?

Synthesis of this spirocyclic compound requires precise control of ring-closure reactions and protecting group strategies. For example, tert-butyl carboxylate intermediates are often synthesized via coupling reactions under anhydrous conditions, as demonstrated in analogous spirocyclic systems (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate in Example 404 of EP 4 374 877 A2) . Key steps include:

  • Use of coupling agents like HATU or DCC for amide bond formation.
  • Optimization of reaction temperature (often 0–25°C) to prevent epimerization or decomposition.
  • Monitoring reaction progress via LCMS (e.g., m/z 450 [M+H2O]+ observed in similar compounds) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and thermal degradation. Evidence from safety data sheets (SDS) of structurally related spirocycles recommends:

  • Storage: Refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl ester group .
  • Handling: Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Electrostatic discharge must be mitigated during transfer .
  • Decomposition risks: Exposure to heat (>40°C) may release hazardous gases (e.g., CO, NOₓ) .

Q. What analytical methods are validated for characterizing this compound?

LCMS and HPLC are standard for purity assessment and structural confirmation:

  • LCMS: Use acidic mobile phases (e.g., 0.1% TFA in H₂O/MeCN) to detect [M+H]+ ions. For example, m/z 756 [M+H]+ was reported for a related diazaspiro compound .
  • HPLC: Retention times (e.g., 1.33 minutes under SMD-TFA05 conditions) help identify stereochemical impurities .
  • NMR: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are critical for confirming spirocyclic geometry and tert-butyl group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for spirocyclic diazaspiro compounds?

Discrepancies in toxicity profiles (e.g., H302 vs. H315 classifications for similar compounds) arise from variations in:

  • Purity: Impurities (e.g., unreacted intermediates) may skew acute toxicity assays.
  • Test models: In vitro vs. in vivo models (e.g., respiratory irritation in rodents vs. human cell lines).
  • Methodology: Validate purity via orthogonal techniques (HPLC + LCMS) before toxicity studies.

Q. What strategies are effective for stereochemical control during spirocycle formation?

Stereoselective synthesis requires:

  • Chiral auxiliaries: Use of enantiopure starting materials (e.g., (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine derivatives) .
  • Catalysis: Asymmetric hydrogenation or organocatalysis to enforce spirocenter configuration.
  • Kinetic vs. thermodynamic control: Low-temperature conditions favor kinetic products, while prolonged heating may lead to epimerization .

Q. How can mechanistic studies elucidate degradation pathways under varying pH conditions?

Degradation mechanisms can be probed via:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), neutral, and basic (pH 9–11) conditions at 40°C for 48 hours. Monitor by LCMS for hydrolytic byproducts (e.g., free carboxylic acids from tert-butyl ester cleavage) .
  • Isotope labeling: Use ¹⁸O-labeled water to track hydrolysis pathways .

Q. What computational methods support the design of novel analogs with improved pharmacokinetic properties?

  • Molecular docking: Screen analogs against target proteins (e.g., kinases or GPCRs) to predict binding affinity.
  • ADMET prediction: Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. How do researchers address discrepancies in LCMS/HPLC data across laboratories?

Calibrate instruments using certified reference standards (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate with CAS 392331-78-1) . Standardize mobile phase composition and column types (e.g., C18 vs. HILIC) to ensure reproducibility .

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